6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a halogenated heterocyclic compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . This compound is characterized by the presence of an iodine atom at the 6th position of the pyrido[2,3-b][1,4]oxazine ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves the iodination of the corresponding pyrido[2,3-b][1,4]oxazine precursor. One common method includes the reaction of 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions to ensure complete iodination.
Chemical Reactions Analysis
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding hydrogenated derivative.
Scientific Research Applications
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is primarily related to its ability to interact with specific molecular targets. For instance, as a modulator of the metabotropic glutamate receptor 5 (mGlu5), it can influence neurotransmission and synaptic plasticity. The iodine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity for its target, thereby modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be compared with other halogenated pyrido[2,3-b][1,4]oxazine derivatives, such as:
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: Similar in structure but with a bromine atom instead of iodine, this compound exhibits different reactivity and biological activity due to the varying electronegativity and size of the halogen atoms.
6-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: The chlorine derivative also shows distinct chemical and biological properties, making it useful for comparative studies in drug development.
6-Fluoro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine: The fluorine analog is often used in medicinal chemistry for its unique electronic effects and metabolic stability.
The uniqueness of this compound lies in its iodine atom, which imparts specific chemical reactivity and biological activity that can be leveraged in various research applications .
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGCZVMMIYNOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673657 |
Source
|
Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8024-11-1, 1203499-61-9 |
Source
|
Record name | Oils, wormseed | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.